
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI): is a chemical compound with the molecular formula C3H3N3O2 . It is characterized by the presence of an ethanone group attached to a 1,2,3,4-oxatriazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxatriazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can be employed to achieve efficient production on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethanone group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) involves its interaction with specific molecular targets. The oxatriazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 1-(1,2,3,4-thiatriazol-5-yl)-
- Ethanone, 1-(1,2,3,4-tetrazol-5-yl)-
- Ethanone, 1-(1,2,3,4-oxadiazol-5-yl)-
Uniqueness: Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) is unique due to the presence of the oxatriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
185445-02-7 |
---|---|
Molekularformel |
C3H3N3O2 |
Molekulargewicht |
113.08 g/mol |
IUPAC-Name |
1-(oxatriazol-5-yl)ethanone |
InChI |
InChI=1S/C3H3N3O2/c1-2(7)3-4-5-6-8-3/h1H3 |
InChI-Schlüssel |
XONJYYJGTIGBOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN=NO1 |
Kanonische SMILES |
CC(=O)C1=NN=NO1 |
Synonyme |
Ethanone, 1-(1,2,3,4-oxatriazol-5-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.